DACN(Tos2,6-OH)

Description

The exact mass of the compound DACN(Tos2,6-OH) is 448.11266422 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DACN(Tos2,6-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos2,6-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

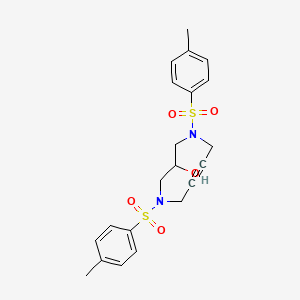

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMISHKRVDSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of DACN(Tos2,6-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in their native environments without the need for cytotoxic copper catalysts. The reaction's power lies in the use of strained cyclooctynes, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage. Among the diverse portfolio of cyclooctynes, 1,5-diazacyclooctyne (DACN) derivatives, such as DACN(Tos2,6-OH), have garnered attention due to their unique structural and electronic properties. This technical guide provides an in-depth exploration of the mechanism of DACN(Tos2,6-OH) in SPAAC, drawing upon established principles of physical organic chemistry and computational studies of related cyclooctyne systems. While specific quantitative kinetic data for DACN(Tos2,6-OH) is not extensively available in the public domain, this guide extrapolates from closely related structures and theoretical models to provide a robust framework for understanding and utilizing this reagent.

Core Mechanism of SPAAC

The driving force behind the SPAAC reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain is a combination of angle strain, from the deformation of the ideal 180° bond angle of a linear alkyne, and torsional strain. The release of this strain upon conversion of the sp-hybridized alkyne carbons to sp2-hybridized carbons in the resulting triazole ring provides a substantial thermodynamic driving force for the reaction.

The reaction proceeds through a concerted, asynchronous [3+2] cycloaddition mechanism. This means the two new carbon-nitrogen bonds are formed in a single transition state, although not necessarily at the exact same rate. The azide acts as a 1,3-dipole that reacts with the cyclooctyne, which serves as the dipolarophile.

The Role of DACN(Tos2,6-OH)

DACN(Tos2,6-OH) is a 1,5-diazacyclooctyne functionalized with two electron-withdrawing tosyl (Ts) groups at the nitrogen atoms and a hydroxyl (-OH) group at the 6-position. These modifications are not merely for solubility or as synthetic handles; they play a crucial role in modulating the reactivity of the cyclooctyne.

-

Electronic Effects of the Tosyl Groups: The electron-withdrawing nature of the tosyl groups significantly influences the electronic properties of the diazacyclooctyne ring. By pulling electron density away from the nitrogen atoms, they can indirectly affect the electron density of the alkyne bond. This can lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack from the azide's Highest Occupied Molecular Orbital (HOMO) in a normal-electron-demand SPAAC. Conversely, in an inverse-electron-demand scenario, where the azide LUMO and alkyne HOMO interact, the tosyl groups would have a different, potentially rate-attenuating, effect. Computational studies on similar electron-deficient cyclooctynes suggest that the reaction mechanism can be highly dependent on the electronic nature of both the cyclooctyne and the azide.

-

Structural Impact of the Diazacyclo-Framework: The presence of two nitrogen atoms within the cyclooctyne ring, in place of methylene groups, alters the ring's conformation and strain energy compared to carbocyclic cyclooctynes. This can influence the distortion energy required to reach the transition state.

-

The Hydroxyl Group: The hydroxyl group at the 6-position can potentially engage in hydrogen bonding interactions, either intramolecularly or with the solvent or azide partner, which could influence the transition state geometry and energy.

Mechanistic Pathway and Transition State

The mechanism of SPAAC involving DACN(Tos2,6-OH) can be visualized as a concerted cycloaddition. The reaction proceeds through a highly ordered, asynchronous transition state.

Caption: General mechanism of the SPAAC reaction.

Computational studies, particularly using Density Functional Theory (DFT) and the distortion/interaction model, have provided significant insights into the SPAAC transition state.

-

Distortion Energy: This is the energy required to deform the azide and the cyclooctyne from their ground-state geometries to the geometries they adopt in the transition state. Due to its inherent strain, a strained cyclooctyne like DACN(Tos2,6-OH) requires less distortion energy to achieve the bent geometry of the transition state compared to a linear alkyne.

-

Interaction Energy: This is the favorable energy released when the distorted reactants interact in the transition state. This interaction is primarily governed by the overlap of the frontier molecular orbitals (FMOs): the HOMO of the azide and the LUMO of the cyclooctyne (or vice-versa).

The overall activation energy of the reaction is a balance between the required distortion energy and the favorable interaction energy. The electron-withdrawing tosyl groups in DACN(Tos2,6-OH) likely lower the LUMO energy of the alkyne, enhancing the interaction energy with typical azides and thus accelerating the reaction.

Caption: Distortion/Interaction model for the SPAAC reaction.

Quantitative Data

| Parameter | Expected Value/Trend for DACN(Tos2,6-OH) | Comparison with other Cyclooctynes |

| Second-Order Rate Constant (k₂) | Expected to be in the range of 10⁻² to 1 M⁻¹s⁻¹ | Comparable to or slightly faster than some less-strained cyclooctynes, but potentially slower than highly activated cyclooctynes like DIBO or BCN. The electron-withdrawing groups are expected to enhance reactivity. |

| Activation Energy (Ea) | Expected to be relatively low due to ring strain. | Lower than the activation energy for the reaction of a linear alkyne with an azide. |

| Reaction Yield | Generally high (>90%) under optimized conditions. | Similar to other "click" reactions, yields are typically excellent. |

Experimental Protocols

While a specific protocol for DACN(Tos2,6-OH) is not available, the following general procedures for monitoring SPAAC reactions can be adapted. The choice of solvent and temperature will be critical and may require optimization.

General Protocol for SPAAC Reaction

-

Reagent Preparation:

-

Prepare a stock solution of DACN(Tos2,6-OH) in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution with a co-solvent).

-

Prepare a stock solution of the azide-containing molecule of interest in the same solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the desired amounts of the DACN(Tos2,6-OH) and azide solutions. The stoichiometry is typically 1:1 or with a slight excess of one reagent depending on the application.

-

Ensure thorough mixing.

-

-

Reaction Conditions:

-

The reaction is typically performed at room temperature. Gentle heating may be applied to increase the rate, but stability of the reactants should be considered.

-

The reaction progress can be monitored over time.

-

Monitoring the Reaction

The progress of the SPAAC reaction can be monitored by various analytical techniques:

-

¹H NMR Spectroscopy: Monitor the disappearance of proton signals corresponding to the reactants and the appearance of new signals from the triazole product.

-

LC-MS: Separate and identify the reactants and the product, and quantify their relative amounts over time.

-

Fluorescence Spectroscopy: If one of the reactants is fluorescent and its fluorescence properties change upon reaction, this can be used for real-time monitoring.

An In-Depth Technical Guide to DACN(Tos2,6-OH): Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH), with the chemical formula C21H24N2O5S2 and CAS Number 2109751-74-6, is a potent click chemistry reagent that has garnered significant interest in the fields of bioconjugation and drug development.[1] Its unique structural features, particularly a distinctively bent nine-membered diazacyclononyne ring, impart enhanced reactivity and stability, making it a valuable tool for covalently linking molecules with high efficiency and specificity. This technical guide provides a comprehensive overview of the structure, reactivity, synthesis, and applications of DACN(Tos2,6-OH), with a focus on its utility in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Molecular Structure and Physicochemical Properties

The core of DACN(Tos2,6-OH) is a 4,8-diazacyclononyne ring. This nine-membered ring system forces the alkyne bond into a strained, non-linear conformation. This inherent ring strain is the primary driver for its high reactivity in SPAAC reactions. The molecule is further functionalized with two tosyl (Tos) groups attached to the nitrogen atoms at positions 4 and 8, and a hydroxyl (-OH) group at position 6 of the cyclononyne ring.

The tosyl groups serve to modulate the electronic properties and solubility of the molecule, while the hydroxyl group offers a potential site for further functionalization. The nitrogens within the diazacyclononyne ring also provide versatile points for the attachment of various functional units.[1]

Table 1: Physicochemical Properties of DACN(Tos2,6-OH)

| Property | Value | Source |

| Molecular Formula | C21H24N2O5S2 | [1] |

| Molecular Weight | 448.55 g/mol | [2] |

| CAS Number | 2109751-74-6 | [1] |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from common use in organic synthesis |

| Storage Temperature | -20°C |

Reactivity and Reaction Mechanisms

The reactivity of DACN(Tos2,6-OH) is dominated by the strained alkyne within its nine-membered ring. This structural feature allows it to readily participate in [3+2] cycloaddition reactions with azides, forming a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The high ring strain of the cyclononyne in DACN(Tos2,6-OH) significantly lowers the activation energy of the cycloaddition reaction with azides, leading to rapid and efficient conjugation under physiological conditions. The bent configuration of the alkyne, influenced by both electronic and steric factors, enhances its reactivity compared to non-bent, acyclic alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In addition to SPAAC, DACN(Tos2,6-OH) can also participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically offers faster kinetics than SPAAC and is widely used for in vitro applications where the presence of copper is not a concern. The CuAAC reaction with DACN(Tos2,6-OH) proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

Chemical Stability

A significant advantage of DACN derivatives, including DACN(Tos2,6-OH), is their superior thermal and chemical stability when compared to many cyclooctyne-based reagents. This enhanced stability allows for more robust experimental conditions and longer shelf life. While specific quantitative stability data for DACN(Tos2,6-OH) under varying pH and temperature conditions is not extensively documented in publicly available literature, its general stability is a key feature highlighted by suppliers.

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

A general and efficient one-pot synthesis for 4,8-diazacyclononynes (DACNs) has been developed, which can be adapted for the synthesis of DACN(Tos2,6-OH). The procedure involves the reaction of a protected 2-butyne-1,4-diol derivative with a di-tosylated diamine in the presence of a Lewis acid.

General One-Pot Synthesis of a Di-tosylated DACN Derivative:

-

Step 1: Activation of 2-butyne-1,4-diol. Commercially available 2-butyne-1,4-diol is first activated, for example, through a cobalt complex formation.

-

Step 2: Cyclization. The activated alkyne is then reacted with a di-tosylated diamine, such as N,N'-ditosyl-1,3-diaminopropan-2-ol, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Step 3: Demetallation and Purification. The resulting DACN-metal complex is then demetallated, and the crude product is purified by column chromatography or recrystallization to yield the desired DACN(Tos2,6-OH).

Characterization: The structure and purity of the synthesized DACN(Tos2,6-OH) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for the conjugation of an azide-containing molecule (e.g., a protein, a drug) to DACN(Tos2,6-OH) or a molecule functionalized with it.

-

Materials:

-

Azide-functionalized molecule of interest

-

DACN(Tos2,6-OH)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

-

-

Procedure:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

Dissolve DACN(Tos2,6-OH) in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a stock solution.

-

Add the DACN(Tos2,6-OH) stock solution to the solution of the azide-functionalized molecule. A molar excess of the DACN reagent (typically 1.5 to 10 equivalents) is recommended to ensure complete conjugation.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific azide and the desired conversion.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the in vitro conjugation of an azide-containing molecule to DACN(Tos2,6-OH) using a copper(I) catalyst.

-

Materials:

-

Azide-functionalized molecule of interest

-

DACN(Tos2,6-OH)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA) - optional but recommended to improve efficiency and reduce side reactions.

-

Reaction Buffer (e.g., PBS, pH 7.0-8.0)

-

Organic co-solvent (e.g., DMSO, t-butanol)

-

-

Procedure:

-

Prepare stock solutions of all reagents in the appropriate solvents.

-

In a reaction vessel, combine the azide-functionalized molecule and DACN(Tos2,6-OH) in the reaction buffer.

-

If using a ligand, add it to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature. The reaction is typically complete within 1 to 4 hours.

-

Monitor the reaction progress by LC-MS or another suitable method.

-

Purify the conjugate to remove the copper catalyst and unreacted reagents.

-

Applications in Drug Development and Research

The unique properties of DACN(Tos2,6-OH) make it a valuable tool for various applications in drug development and life sciences research.

-

Antibody-Drug Conjugates (ADCs): DACN(Tos2,6-OH) can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The bioorthogonal nature of SPAAC allows for site-specific conjugation, leading to more homogeneous ADCs with improved therapeutic indices.

-

Biomolecule Labeling: It can be used to label proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and detection applications.

-

Surface Functionalization: DACN(Tos2,6-OH) can be employed to functionalize the surfaces of nanoparticles, polymers, and other materials for targeted drug delivery and diagnostic applications.

Visualizations

Caption: Experimental workflow for SPAAC using DACN(Tos2,6-OH).

Caption: Logical relationship of DACN(Tos2,6-OH) structure to its reactivity and applications.

Conclusion

DACN(Tos2,6-OH) is a highly valuable and versatile reagent for click chemistry, offering a powerful combination of high reactivity and stability. Its strained cyclononyne core enables efficient and specific covalent bond formation through both strain-promoted and copper-catalyzed azide-alkyne cycloaddition reactions. These characteristics make it an excellent choice for a wide range of applications in drug development, chemical biology, and materials science, particularly for the construction of well-defined bioconjugates such as antibody-drug conjugates. As research in these fields continues to advance, the utility of precisely engineered click chemistry reagents like DACN(Tos2,6-OH) is expected to grow, enabling the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis and Characterization of DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of DACN(Tos2,6-OH), a bifunctional linker pivotal in the field of bioconjugation and drug delivery. DACN(Tos2,6-OH) is a strained alkyne derivative, specifically a 4,8-ditosyl-4,8-diazacyclonon-1-yn-6-ol, designed for efficient click chemistry reactions.

Introduction

DACN(Tos2,6-OH) is a key reagent in the realm of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Its strained cyclononyne core makes it highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of bioorthogonal chemistry that proceeds efficiently without the need for a cytotoxic copper catalyst.[1] This property makes it particularly valuable for applications in biological systems, such as the development of antibody-drug conjugates (ADCs).[1] The tosyl groups enhance the stability and solubility of the molecule, while the hydroxyl group offers a further point for functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of DACN(Tos2,6-OH) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₅S₂ | [1][2] |

| Molecular Weight | 448.6 g/mol | [2] |

| CAS Number | 2109751-74-6 | |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | (Inferred from structure) |

| Purity | ≥95% |

Synthesis of DACN(Tos2,6-OH)

Proposed Synthetic Pathway

The synthesis of DACN(Tos2,6-OH) can be envisioned as a multi-step process starting from a suitable precursor, such as a protected 2,6-dihydroxy-4,8-diazacyclononane derivative. The key steps would involve the introduction of the tosyl groups and the formation of the strained alkyne functionality.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4,8-ditosyl-4,8-diazacyclononan-6-ol

To a solution of N,N'-ditosyl-1,3-diaminopropane (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1,3-dichloro-2-propanol (1.1 eq) in DMF. The reaction mixture is then heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4,8-ditosyl-4,8-diazacyclononan-6-ol.

Step 2: Oxidation to 4,8-ditosyl-4,8-diazacyclononan-6-one

To a solution of 4,8-ditosyl-4,8-diazacyclononan-6-ol (1.0 eq) in dichloromethane (DCM) is added pyridinium chlorochromate (PCC) (1.5 eq). The mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the ketone intermediate.

Step 3: Formation of DACN(Tos2,6-OH) via Shapiro Reaction

The ketone (1.0 eq) is dissolved in a mixture of toluene and methanol. Tosylhydrazide (1.1 eq) is added, and the mixture is heated to reflux for 12 hours with a Dean-Stark trap to remove water. The solvent is evaporated, and the resulting tosylhydrazone is dried under vacuum. The tosylhydrazone is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at this temperature for 2 hours before being allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layers are combined, dried, and concentrated. The crude product is purified by preparative thin-layer chromatography to give DACN(Tos2,6-OH).

Characterization Data

The structural confirmation of DACN(Tos2,6-OH) would be achieved through a combination of spectroscopic techniques. The following tables present expected data based on the proposed structure and data from analogous compounds.

NMR Spectroscopy Data (Hypothetical)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.75 (d, J = 8.2 Hz, 4H, Ar-H) | 143.8 (Ar-C) |

| 7.35 (d, J = 8.2 Hz, 4H, Ar-H) | 135.5 (Ar-C) |

| 4.50 (m, 1H, CH-OH) | 129.8 (Ar-CH) |

| 3.80 - 3.50 (m, 8H, N-CH₂) | 127.5 (Ar-CH) |

| 2.45 (s, 6H, Ar-CH₃) | 95.0 (Alkyne-C) |

| 2.30 (m, 2H, Alkyne-CH₂) | 85.0 (Alkyne-C) |

| 68.0 (CH-OH) | |

| 52.0 (N-CH₂) | |

| 35.0 (Alkyne-CH₂) | |

| 21.5 (Ar-CH₃) |

Mass Spectrometry Data (Hypothetical)

| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | 449.1175 | N/A |

| Tandem Mass Spectrometry (MS/MS) | 449.1 | 294 ([M+H - Tosyl]⁺), 155 ([Tosyl]⁺), 139 ([M+H - 2xTosyl]⁺) |

Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)

DACN(Tos2,6-OH) is an exemplary linker for the construction of ADCs. Its bioorthogonal reactivity allows for the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) without disrupting the antibody's structure or function.

Workflow for ADC Synthesis using DACN(Tos2,6-OH)

The general workflow involves the introduction of an azide-functionalized payload to an antibody that has been modified to contain the DACN linker.

Signaling Pathway of ADC Action

Once administered, the ADC circulates in the bloodstream until it encounters a target cell expressing the specific antigen recognized by the mAb. The subsequent steps leading to cell death are outlined below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DACN(Tos2,6-OH)

Disclaimer: The compound "DACN(Tos2,6-OH)" is not a standard recognized chemical name and does not correspond to a substance with readily available data in public chemical databases. This guide is based on a plausible interpretation of the nomenclature, assuming "DACN" refers to a diaminocyclohexane backbone. The following information, including properties, experimental protocols, and biological activity, is therefore hypothetical and constructed to serve as a representative technical guide for a compound of this structural class for research and development purposes.

Interpreted Structure: For the purposes of this guide, DACN(Tos2,6-OH) is interpreted as a derivative of trans-1,2-diaminocyclohexane, specifically (1R,2R,6S)-N,N'-ditosyl-6-hydroxy-1,2-diaminocyclohexane. The tosyl groups are attached to the amino functions, and a hydroxyl group is at the 6-position of the cyclohexane ring.

Core Physical and Chemical Properties

The physicochemical properties of DACN(Tos2,6-OH) are critical for its handling, formulation, and application in research and drug development. The presence of two bulky, nonpolar tosyl groups combined with a polar hydroxyl group and the cyclohexane scaffold results in a molecule with limited aqueous solubility.

| Property | Value (Hypothetical) |

| Molecular Formula | C₂₀H₂₆N₂O₅S₂ |

| Molecular Weight | 454.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175-178 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (DCM, chloroform); sparingly soluble in methanol and ethanol; insoluble in water and hexane. |

| pKa | Estimated acidic pKa of the hydroxyl group ~14-15; sulfonamide protons are weakly acidic. |

| LogP | Estimated to be in the range of 2.5-3.5 |

Spectroscopic Data (Hypothetical)

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.75 (d, 4H, Ar-H), 7.30 (d, 4H, Ar-H), 5.5-6.0 (br s, 2H, NH), 4.0-4.2 (m, 1H, CH-OH), 3.5-3.7 (m, 2H, CH-N), 2.45 (s, 6H, Ar-CH₃), 1.2-2.0 (m, 6H, cyclohexane-CH₂).

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) 143.5 (Ar-C), 137.0 (Ar-C), 129.7 (Ar-CH), 127.2 (Ar-CH), 70.0 (CH-OH), 55.0 (CH-N), 32.0 (cyclohexane-CH₂), 28.0 (cyclohexane-CH₂), 21.5 (Ar-CH₃).

-

Mass Spectrometry (ESI+): m/z = 455.1 [M+H]⁺, 477.1 [M+Na]⁺.[1][2][3][4]

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

The synthesis of DACN(Tos2,6-OH) can be envisioned as a multi-step process starting from a suitable diaminocyclohexane derivative. A plausible route involves the tosylation of the amino groups followed by the introduction of the hydroxyl functionality.[5]

Step 1: Synthesis of N,N'-ditosyl-trans-1,2-diaminocyclohexane

-

To a solution of trans-1,2-diaminocyclohexane (1 eq.) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (2.5 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq.) in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the ditosylated product.

Step 2: Functionalization to introduce the hydroxyl group This step is more complex and would likely involve a more advanced starting material or a series of reactions to achieve the desired regiochemistry. A possible, though challenging, route could involve allylic bromination of a cyclohexene precursor followed by nucleophilic substitution and subsequent reduction and amination/tosylation steps. For the purpose of this guide, we assume a suitable precursor is available for hydroxylation.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is a crucial technique for determining the purity of the synthesized DACN(Tos2,6-OH).

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). For example, starting with 30% acetonitrile and ramping up to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity.

Mass Spectrometry for Molecular Weight Confirmation Mass spectrometry is used to confirm the molecular weight of the target compound.

-

Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation NMR spectroscopy is essential for confirming the chemical structure of DACN(Tos2,6-OH).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their connectivity. The aromatic protons of the tosyl groups, the methine protons of the cyclohexane ring, the amine protons, and the methyl protons of the tosyl groups should all be visible and assignable.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to confirm the connectivity between protons (COSY) and between protons and their attached carbons (HSQC).

Solubility Determination A qualitative assessment of solubility is a key first step in pre-formulation studies.

-

Place approximately 1-2 mg of DACN(Tos2,6-OH) into a small vial.

-

Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO).

-

Vortex the vial for 1-2 minutes.

-

Visually inspect for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

Mandatory Visualizations

Experimental Workflow

Caption: Workflow from synthesis to characterization of DACN(Tos2,6-OH).

Hypothetical Signaling Pathway Inhibition

DACN(Tos2,6-OH), with its rigid scaffold and functional groups, could plausibly be designed as an inhibitor of a protein kinase, for example, a hypothetical "Kinase X" involved in a pro-survival pathway.

Caption: DACN(Tos2,6-OH) as a hypothetical inhibitor of the Kinase X signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the physical and chemical properties of DACN(Tos2,6-OH), a compound interpreted as a ditosylated, hydroxylated derivative of diaminocyclohexane. The outlined experimental protocols for synthesis and characterization are based on established chemical principles and common laboratory practices. The potential role of such a molecule in inhibiting a signaling pathway highlights its relevance to drug discovery and development. The data and methodologies presented here serve as a foundational template for the investigation of novel, complex organic molecules in a research setting.

References

- 1. fiveable.me [fiveable.me]

- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 3. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]

In-Depth Technical Guide to DACN(Tos2,6-OH) Azide: Reactivity and Specificity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DACN(Tos2,6-OH) azide, a potent click chemistry reagent gaining prominence in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details the core attributes of DACN(Tos2,6-OH) azide, including its chemical structure, reactivity in strain-promoted and copper-catalyzed cycloaddition reactions, and its specificity in complex biological environments. A key feature of this guide is the compilation of available quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to aid researchers in the effective application of this versatile molecule.

Introduction to DACN(Tos2,6-OH) Azide

DACN(Tos2,6-OH) azide, with the chemical formula C₂₁H₂₄N₂O₅S₂ and CAS Number 2109751-74-6, is a bifunctional linker molecule designed for efficient covalent modification of biomolecules. It incorporates a highly reactive, strained alkyne moiety within a 4,8-diazacyclononyne (DACN) scaffold and a versatile azide group. The defining feature of the DACN framework is its "bent" alkyne, a structural constraint that significantly enhances its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This intrinsic reactivity allows for rapid and specific conjugation to azide-modified molecules under mild, physiological conditions, obviating the need for cytotoxic copper catalysts.

Furthermore, DACN(Tos2,6-OH) azide can also participate in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, providing researchers with flexibility in their conjugation strategies. Compared to traditional cyclooctynes, DACN derivatives exhibit superior thermal and chemical stability while maintaining comparable reaction kinetics.[1] The presence of nitrogen atoms within the DACN ring offers additional sites for further functionalization, expanding its utility in the construction of complex bioconjugates.[1]

Table 1: Physicochemical Properties of DACN(Tos2,6-OH) Azide

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₅S₂ |

| CAS Number | 2109751-74-6 |

| Pathway | Antibody-Drug Conjugate (ADC) Related |

| Reactivity | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Key Structural Feature | Bent alkyne within a diazacyclononyne scaffold |

Reactivity and Specificity

The utility of DACN(Tos2,6-OH) azide in bioconjugation is primarily dictated by the reactivity and specificity of its strained alkyne. The inherent ring strain of the cyclononyne forces the alkyne into a non-linear geometry, lowering the activation energy for the [3+2] cycloaddition with azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems. The reaction between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule proceeds rapidly and with high specificity, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or is interfered by native biological processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In addition to its strain-promoted reactivity, the alkyne in DACN(Tos2,6-OH) can readily participate in CuAAC reactions. This copper-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition offers significantly accelerated reaction rates compared to the uncatalyzed thermal reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. While the in vivo application of CuAAC is limited by the cytotoxicity of copper, it remains a powerful and efficient method for in vitro bioconjugation.

Application in Antibody-Drug Conjugates (ADCs)

A primary application of DACN(Tos2,6-OH) azide is in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody to the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.

The bioorthogonal nature of the SPAAC reaction enabled by DACN(Tos2,6-OH) azide allows for the site-specific conjugation of drug payloads to antibodies that have been engineered to contain an azide group. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and well-defined ADCs with improved therapeutic windows.

Experimental Protocols

While specific protocols for DACN(Tos2,6-OH) azide are not widely published in peer-reviewed literature, the following sections provide generalized experimental procedures for SPAAC and CuAAC based on established click chemistry methodologies. These should be adapted and optimized for the specific biomolecule and payload being used.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol outlines the conjugation of an azide-modified antibody with a DACN(Tos2,6-OH)-functionalized payload.

Materials:

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

DACN(Tos2,6-OH)-payload conjugate dissolved in a compatible solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).

Procedure:

-

Antibody Preparation:

-

Ensure the azide-modified antibody is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer. If the antibody solution contains sodium azide as a preservative, it must be removed prior to the reaction (e.g., via dialysis or buffer exchange).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody solution.

-

Add the desired molar excess of the DACN(Tos2,6-OH)-payload solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific azide and the desired degree of conjugation. The reaction progress can be monitored by techniques such as LC-MS.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and other small molecules using SEC or HIC. The choice of purification method will depend on the properties of the ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) of the purified ADC using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

-

Confirm the identity and homogeneity of the ADC using mass spectrometry.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a typical CuAAC reaction for conjugating a small molecule containing DACN(Tos2,6-OH) to an azide-functionalized molecule.

Materials:

-

DACN(Tos2,6-OH)-functionalized molecule.

-

Azide-functionalized molecule.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water).

-

Reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Solvent for dissolving reactants (e.g., DMSO, DMF, or water).

Procedure:

-

Reagent Preparation:

-

Dissolve the DACN(Tos2,6-OH)-functionalized molecule and the azide-functionalized molecule in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vessel, add the DACN(Tos2,6-OH) molecule and the azide-functionalized molecule (typically in a 1:1.1 to 1:1.5 molar ratio).

-

Add the reaction buffer.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mol%.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

-

-

Incubation:

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other suitable analytical techniques.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be worked up by various methods depending on the product's properties, including extraction, precipitation, or chromatography.

-

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative data specifically for the reaction kinetics of DACN(Tos2,6-OH) azide. However, the reactivity of DACN derivatives is generally reported to be comparable to other strained cyclononynes. For context, the second-order rate constants for SPAAC reactions with various cyclooctynes and benzyl azide typically range from 10⁻³ to 1 M⁻¹s⁻¹. It is anticipated that the reactivity of DACN(Tos2,6-OH) azide falls within this range. Researchers are encouraged to determine the specific reaction kinetics for their system of interest.

Conclusion

DACN(Tos2,6-OH) azide is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its enhanced reactivity in SPAAC, coupled with its stability and the option for CuAAC, makes it an attractive linker for the construction of well-defined bioconjugates, particularly antibody-drug conjugates. The provided general protocols and conceptual workflows serve as a starting point for the successful implementation of DACN(Tos2,6-OH) azide in a variety of research applications. Further studies are warranted to fully quantify its reaction kinetics and explore its full potential in targeted drug delivery and other areas of chemical biology.

References

Unlocking Click Chemistry: A Technical Deep Dive into the Strain of DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of bioconjugation and drug development, offering a powerful toolkit for the precise and efficient assembly of complex molecular architectures. At the heart of its most elegant iteration, strain-promoted azide-alkyne cycloaddition (SPAAC), lies the ingeniously designed strained cycloalkyne. This in-depth guide focuses on a particularly promising reagent, DACN(Tos2,6-OH), a diazacyclononyne derivative, exploring the fundamental principles of its inherent strain and its application in click chemistry.

The Engine of Reactivity: Understanding Ring Strain in DACN(Tos2,6-OH)

The remarkable reactivity of DACN(Tos2,6-OH) in SPAAC reactions is a direct consequence of its significant ring strain. Unlike linear alkynes which possess a stable 180° bond angle, the triple bond within the nine-membered diazacyclononyne ring is forced to adopt a highly distorted, bent geometry. This deviation from the ideal linear arrangement induces substantial angle and torsional strain, effectively raising the ground-state energy of the molecule.

The subsequent [3+2] cycloaddition reaction with an azide provides a low-energy pathway to relieve this stored potential energy, resulting in the formation of a stable triazole ring. This thermodynamic driving force is the primary contributor to the rapid reaction kinetics observed in SPAAC reactions involving DACN derivatives, obviating the need for cytotoxic copper catalysts often required in traditional click chemistry.

Commercial suppliers confirm the identity of DACN(Tos2,6-OH) with the molecular formula C21H24N2O5S2 and CAS number 2109751-74-6[1]. The presence of two tosyl groups provides rigidity to the ring structure, while the hydroxyl group at the 6-position offers a valuable site for further functionalization.

dot

References

DACN(Tos2,6-OH) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of DACN(Tos2,6-OH), a bifunctional reagent utilized in click chemistry. Due to the limited availability of specific experimental protocols and signaling pathway information in the public domain for this particular compound, this guide will focus on its established chemical characteristics and its role within the well-documented Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Core Chemical Data

The fundamental chemical properties of DACN(Tos2,6-OH) are summarized below.

| Property | Value | Source |

| CAS Number | 2109751-74-6 | [1] |

| Molecular Weight | 448.6 g/mol | [2] |

| Molecular Formula | C₂₁H₂₄N₂O₅S₂ | [1][2] |

Chemical Profile and Applications

DACN(Tos2,6-OH) is a potent click chemistry reagent characterized by a distinctively bent alkyne moiety within a cyclononyne framework.[1] This structural feature is crucial as it imparts a high degree of ring strain, which is the driving force for its reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The bent configuration enhances both electronic and steric effects, leading to intensified reactivity towards azide-containing molecules compared to linear alkynes.

A significant advantage of the 1,4-diazacyclononyne (DACN) scaffold is its superior thermal and chemical stability when compared to the more commonly used cyclooctyne reagents, while maintaining comparable "click" reactivity. The nitrogen atoms within the ring structure also serve as versatile points for the attachment of various functional units.

The primary application of DACN(Tos2,6-OH) is in the field of bioconjugation, where the SPAAC reaction is employed for the reliable and specific covalent linking of molecules. This copper-free click chemistry is particularly valuable in biological systems where the cytotoxicity of a copper catalyst is a concern. While DACN(Tos2,6-OH) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), its main utility lies in the catalyst-free SPAAC pathway. Its application is particularly relevant in the development of antibody-drug conjugates (ADCs).

General Experimental Workflow for Bioconjugation via SPAAC

While a specific, detailed experimental protocol for DACN(Tos2,6-OH) is not publicly available, a general workflow for a SPAAC-mediated bioconjugation is presented below. This workflow is illustrative and would require optimization for specific applications.

Disclaimer: The experimental workflow provided is a general representation of a SPAAC reaction. Researchers should develop and validate specific protocols based on the nature of their biomolecules and experimental goals.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of DACN(Tos2,6-OH) in any specific signaling pathways. Its role is primarily that of a chemical tool for bioconjugation rather than a modulator of cellular signaling.

Conclusion

DACN(Tos2,6-OH) is a valuable reagent for researchers engaged in bioconjugation and the development of complex biomolecular architectures like antibody-drug conjugates. Its high reactivity, stability, and utility in copper-free click chemistry make it an attractive tool. However, the lack of detailed, publicly available experimental protocols and data on its biological interactions necessitates that researchers undertake specific optimization and validation for their individual applications.

References

Applications of Diaminocyanine (DACN) Derivatives in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyanine (DACN) derivatives are emerging as a versatile class of molecular tools in chemical biology, offering unique functionalities for probing complex biological systems. Their rigid, planar structure and tunable photophysical properties make them attractive scaffolds for the development of fluorescent probes, bioconjugation reagents, and components of biosensors. This guide provides a comprehensive overview of the core applications of DACN derivatives, with a focus on their synthesis, quantitative properties, and practical implementation in experimental workflows.

DACN-based compounds have shown particular promise in copper-free click chemistry, serving as reactive partners for bioorthogonal labeling of macromolecules. The development of activated DACN derivatives, such as N-hydroxysuccinimide (NHS) esters and maleimides, has further expanded their utility, enabling straightforward conjugation to proteins and other biomolecules. This guide will delve into the specifics of these applications, providing researchers with the necessary information to harness the potential of DACN derivatives in their own work.

Data Presentation: Photophysical Properties of DACN Derivatives

The utility of DACN derivatives in chemical biology is intrinsically linked to their fluorescence characteristics. While comprehensive data across a wide range of DACN derivatives remains an active area of research, the following table summarizes available quantitative data for key derivatives and related compounds to guide probe selection and experimental design.

| Derivative/Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| DACM (N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide) | 396 | 468 | Not Reported | Not Reported | Not Specified | [1] |

| Amino-chloro-maleimide | Not Reported | 461-487 | Not Reported | 0.37 | Diethyl ether | [2] |

| Amino-bromo-maleimide | Not Reported | 461-487 | Not Reported | 0.30 | Diethyl ether | [2] |

| Amino-iodo-maleimide | Not Reported | 461-487 | Not Reported | 0.08 | Diethyl ether | [2] |

Note: Quantitative photophysical data for DACN-NHS ester and DACN-maleimide are not yet widely available in the public domain. The data for related maleimide and coumarin structures are provided for initial reference. Researchers are encouraged to perform their own photophysical characterization for specific DACN derivatives in their experimental context.

Experimental Protocols

Protocol 1: Synthesis of DACN-NHS Ester and DACN-Maleimide

The synthesis of DACN-NHS ester and DACN-maleimide enables the creation of versatile molecular connectors for bioconjugation. The following is a summarized procedure based on published methods.[3]

Materials:

-

Starting DACN core structure

-

4-Maleimidobutyric acid

-

N,N'-Disuccinimidyl carbonate (DSC)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

-

Appropriate solvents (e.g., THF, DMF, CH2Cl2)

-

Bases (e.g., Hünig's base, triethylamine)

Procedure for DACN-Maleimide Synthesis:

-

To a solution of the DACN precursor in a suitable solvent (e.g., THF/DMF), add 4-maleimidobutyric acid, EDC·HCl, HOBt (Hydroxybenzotriazole), and a non-nucleophilic base (e.g., Hünig's base) at 0 °C.

-

Allow the reaction mixture to warm to the appropriate temperature (e.g., 40 °C) and stir for several hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., CH2Cl2).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the DACN-maleimide derivative.

Procedure for DACN-NHS Ester Synthesis:

-

Dissolve the corresponding carboxylic acid precursor of the DACN derivative in a suitable solvent (e.g., DMF).

-

Add an activating agent such as TSTU and a base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example by recrystallization, to yield the DACN-NHS ester.

Protocol 2: Protein Labeling with DACN-NHS Ester

This protocol describes a general procedure for conjugating a DACN-NHS ester to a protein via its primary amines (lysine residues and the N-terminus).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)

-

DACN-NHS ester dissolved in a minimal amount of organic solvent (e.g., DMSO or DMF)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-8.5.

-

Prepare a stock solution of the DACN-NHS ester in DMSO or DMF.

-

Add a 5-20 molar excess of the DACN-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C, with gentle mixing and protected from light.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DACN dye (at its λmax).

Protocol 3: Live-Cell Imaging with DACN-based Probes

This protocol provides a general workflow for imaging intracellular targets using cell-permeable DACN derivatives.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

DACN-based fluorescent probe

-

Imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

Prepare a stock solution of the DACN probe in DMSO.

-

On the day of imaging, dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed imaging medium.

-

Wash the cells once with pre-warmed imaging medium.

-

Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37 °C and 5% CO2. The optimal staining time and concentration should be determined empirically.

-

Wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe.

-

Acquire images using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the DACN probe.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is a key strength of fluorescent probes. While specific signaling pathways elucidated using DACN derivatives are still emerging in the literature, their application in assays for monitoring enzyme activity, such as kinase or protease activity, represents a significant area of potential. Below are conceptual diagrams illustrating how DACN derivatives could be integrated into such workflows.

Kinase Activity FRET Biosensor Workflow

A FRET (Förster Resonance Energy Transfer)-based biosensor can be designed to monitor kinase activity. In this hypothetical workflow, a DACN derivative and a FRET acceptor are conjugated to a peptide substrate specific for a kinase of interest. Phosphorylation of the peptide induces a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.

Caption: Workflow of a DACN-based FRET biosensor for kinase activity.

High-Content Screening Workflow for Kinase Inhibitors

DACN-labeled kinase substrates can be utilized in high-content screening (HCS) campaigns to identify novel kinase inhibitors. In this workflow, cells are treated with a library of small molecules, and the phosphorylation status of a DACN-labeled substrate is quantified using automated microscopy and image analysis.

Caption: High-content screening workflow using a DACN-labeled substrate.

Conclusion

DACN derivatives represent a promising and expanding class of chemical tools for biological research. Their amenability to chemical modification allows for the creation of tailored probes for a variety of applications, from bioconjugation and cellular imaging to the development of sophisticated biosensors. While the full photophysical characterization of many DACN derivatives is still an ongoing effort, the foundational work on their synthesis and initial applications has paved the way for their broader adoption in the scientific community. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a starting point for researchers looking to incorporate these powerful molecules into their studies of complex biological systems. As research in this area progresses, the repertoire of DACN-based applications in chemical biology is expected to grow, offering new insights into the intricate workings of the cell.

References

DACN(Tos2,6-OH): A Technical Guide to a Stable and Reactive Cyclononyne for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as an indispensable tool for bioconjugation, materials science, and drug development. This is due to its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1] At the forefront of this technology are strained cycloalkynes, with cyclononynes such as DACN(Tos2,6-OH) offering a compelling combination of high reactivity and enhanced stability. This technical guide provides an in-depth overview of DACN(Tos2,6-OH), including its molecular structure, the mechanism of SPAAC, a comparative analysis of its reactivity, and detailed experimental protocols for its application.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH), or N,N'-ditosyl-2-hydroxy-1,4-diazacyclonon-6-yne, is a nine-membered cyclic alkyne that serves as a highly effective reagent in SPAAC reactions.[2] Its distinct structure, featuring a bent alkyne within a diazacyclononyne ring, imparts significant ring strain, which is the driving force for its rapid reaction with azides.[2] The tosyl groups provide stability and influence the electronic properties of the molecule, while the hydroxyl group offers a potential point for further functionalization.

A key advantage of DACN derivatives is their superior thermal and chemical stability compared to many cyclooctynes, while maintaining comparable reactivity in click chemistry.[2] This enhanced stability makes DACN(Tos2,6-OH) a more robust tool for multi-step syntheses and for applications requiring long-term stability in biological media.

Molecular Structure:

-

Molecular Formula: C₂₁H₂₄N₂O₅S₂[2]

-

Molecular Weight: 448.56 g/mol

-

CAS Number: 2109751-74-6

-

Key Features:

-

Nine-membered ring containing an alkyne.

-

Two tosyl groups enhancing stability.

-

A hydroxyl group for potential modification.

-

Nitrogen atoms in the ring that can serve as versatile linking points.

-

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between DACN(Tos2,6-OH) and an azide-functionalized molecule proceeds via a [3+2] dipolar cycloaddition. The high ring strain of the cyclononyne significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.

Quantitative Reactivity Data

| Cyclooctyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl azide | 0.07 - 0.14 | |

| DIBO | Benzyl azide | ~0.01 | |

| DIFO | Benzyl azide | ~0.03 | |

| DBCO | Benzyl azide | ~0.3 | |

| BARAC | Benzyl azide | ~0.8 |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Based on descriptive literature, DACN derivatives exhibit reactivity that is comparable to many commonly used cyclooctynes, with the added benefit of enhanced stability.

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

A detailed, publicly available, step-by-step protocol for the synthesis of DACN(Tos2,6-OH) is not readily found in the scientific literature. The synthesis of strained cyclic alkynes typically involves multi-step procedures, often starting from commercially available precursors and employing ring-closing reactions. The synthesis of related diazacyclononane derivatives often involves "crab-like" cyclization methods. Researchers seeking to synthesize this compound may need to consult specialized synthetic chemistry literature or consider sourcing it from a commercial supplier.

General Protocol for Antibody Labeling with DACN(Tos2,6-OH)

This protocol provides a general workflow for the conjugation of an azide-modified antibody with DACN(Tos2,6-OH). Optimization of parameters such as concentration, reaction time, and temperature is recommended for each specific antibody and application.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

DACN(Tos2,6-OH) dissolved in a compatible organic solvent (e.g., DMSO or DMF).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DACN(Tos2,6-OH) (e.g., 10 mM in DMSO).

-

Ensure the azide-modified antibody solution is at the desired concentration and in a buffer free of primary amines if the azide was introduced via an amine-reactive linker.

-

-

Conjugation Reaction:

-

To the azide-modified antibody solution, add the DACN(Tos2,6-OH) stock solution to achieve the desired molar excess (typically 10-20 fold excess of the cyclooctyne). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted DACN(Tos2,6-OH) and any organic solvent.

-

Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with the desired storage buffer.

-

Dialysis: Dialyze the reaction mixture against the storage buffer at 4°C with multiple buffer changes.

-

-

-

Characterization:

-

Determine the concentration of the final antibody-drug conjugate (ADC) using a UV-Vis spectrophotometer (measuring absorbance at 280 nm).

-

Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry.

-

Assess the purity and integrity of the conjugate using SDS-PAGE and SEC-HPLC.

-

Applications in Drug Development and Research

The robust nature and reliable reactivity of DACN(Tos2,6-OH) make it a valuable tool for various applications:

-

Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to monoclonal antibodies is a primary application. The stability of the DACN linker is crucial for ensuring the ADC remains intact in circulation until it reaches the target cell.

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and analytical purposes.

-

Cell Surface Engineering: Modifying the surface of living cells by labeling specific biomolecules, such as glycans, for studying cellular processes.

-

Materials Science: Creating novel biomaterials and functionalized surfaces.

Conclusion

DACN(Tos2,6-OH) represents a significant advancement in the field of copper-free click chemistry. Its unique cyclononyne structure provides a favorable balance of high reactivity and enhanced stability, making it a reliable and versatile tool for researchers in academia and industry. While more quantitative kinetic data for this specific reagent would be beneficial, its qualitative advantages position it as a strong candidate for demanding applications in bioconjugation, drug development, and beyond. As the demand for robust and efficient bioorthogonal reactions continues to grow, reagents like DACN(Tos2,6-OH) will undoubtedly play a crucial role in advancing our ability to probe and manipulate biological systems with chemical precision.

References

Theoretical Framework for the Cycloaddition of DACN(Tos2,6-OH): A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the [3+2] cycloaddition reaction between the strained cyclononyne, DACN(Tos2,6-OH), and a model diazo compound. In the absence of direct experimental or computational studies on this specific reaction, this document synthesizes established computational methodologies from related diazo-alkyne cycloaddition research to propose a robust protocol for its theoretical examination. The guide is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to predict reaction mechanisms, kinetics, and thermodynamics of bioorthogonal reactions. We present hypothetical, yet plausible, quantitative data, detailed computational protocols, and visualizations of the reaction pathway and workflow to serve as a blueprint for future in-silico studies.

Introduction

The field of bioorthogonal chemistry has been revolutionized by the development of highly reactive and selective ligation reactions. Among these, strain-promoted alkyne-azide cycloaddition (SPAAC) has been a cornerstone. Recently, diazo compounds have emerged as versatile 1,3-dipoles that can exhibit significantly enhanced reactivity compared to azides in cycloadditions with strained alkynes.[1][2][3] Their tunable electronic properties offer a rich landscape for reaction optimization.[4]

DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a bent cyclononyne moiety, which imparts significant ring strain and enhances its reactivity in cycloaddition reactions.[5] While its utility in SPAAC and copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recognized, a detailed theoretical understanding of its reactivity with diazo compounds is currently lacking in the literature.

This guide outlines a hypothetical theoretical study using Density Functional Theory (DFT) to elucidate the mechanism, kinetics, and thermodynamics of the cycloaddition between DACN(Tos2,6-OH) and a representative diazo compound, ethyl diazoacetate. The methodologies and illustrative data presented herein are based on established computational practices for similar cycloaddition reactions.

Proposed Reaction: DACN(Tos2,6-OH) with Ethyl Diazoacetate

The proposed [3+2] cycloaddition reaction involves the 1,3-dipolar reaction of ethyl diazoacetate with the strained alkyne of DACN(Tos2,6-OH) to form a pyrazole product. Understanding the energy profile of this reaction is crucial for predicting its feasibility and rate.

Detailed Computational Protocol

The following protocol outlines a standard computational approach for studying the proposed cycloaddition reaction.

3.1. Software: All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian 16.

3.2. Level of Theory and Basis Set: Geometry optimizations and frequency calculations would be carried out using the B3LYP density functional. To account for dispersion effects, which can be significant in these systems, Grimme's D3 dispersion correction would be included. The 6-311++G(d,p) basis set is proposed to provide a good balance between accuracy and computational cost for the systems under investigation.

3.3. Solvation Model: To simulate a biologically relevant or common experimental environment, solvent effects (e.g., in water or an organic solvent like acetonitrile) would be modeled using the Polarizable Continuum Model (PCM).

3.4. Calculation of Thermodynamic and Kinetic Parameters:

-

Reactants, Intermediates, Transition States, and Products: The geometries of all stationary points on the potential energy surface would be fully optimized.

-

Frequency Analysis: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Activation Energies (ΔG‡): Calculated as the difference in Gibbs free energy between the transition state and the reactants.

-

Reaction Energies (ΔGrxn): Calculated as the difference in Gibbs free energy between the products and the reactants.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and products along the reaction pathway.

Hypothetical Data Presentation

The following tables present illustrative quantitative data that might be expected from such a computational study.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Cycloaddition of DACN(Tos2,6-OH) with Ethyl Diazoacetate

| Parameter | Value (kcal/mol) |

| Activation Free Energy (ΔG‡) | 18.5 |

| Reaction Free Energy (ΔGrxn) | -35.2 |

| Activation Enthalpy (ΔH‡) | 12.3 |

| Reaction Enthalpy (ΔHrxn) | -40.8 |

Table 2: Key Geometric Parameters of the Transition State

| Parameter | Bond Length (Å) |

| C1-N1 Distance | 2.15 |

| C2-C3 Distance | 2.20 |

| N1-N2 Bond Length | 1.25 |

| C3-N2 Bond Length | 1.30 |

(Note: The data in these tables are hypothetical and intended for illustrative purposes.)

Visualizations

5.1. Proposed Reaction Pathway

Caption: Energy profile for the proposed cycloaddition.

5.2. Computational Workflow

Caption: Workflow for theoretical cycloaddition studies.

Conclusion

This guide presents a hypothetical yet methodologically sound framework for the theoretical investigation of the cycloaddition reaction between DACN(Tos2,6-OH) and ethyl diazoacetate. By employing established DFT methods, it is possible to predict the reaction's feasibility, mechanism, and kinetic parameters. The illustrative data and workflows provided herein serve as a valuable resource for researchers aiming to apply computational chemistry to explore and optimize novel bioorthogonal reactions. Future experimental studies are warranted to validate these theoretical predictions and fully characterize the reactivity of DACN(Tos2,6-OH) with diazo compounds.

References

- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazo compounds as highly tunable reactants in 1,3-dipolar cycloaddition reactions with cycloalkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DACN(Tos2,6-OH) - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker. The choice of linker and the conjugation chemistry are critical for the stability, efficacy, and safety of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using the innovative linker, DACN(Tos2,6-OH). This reagent participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that offers high efficiency and bioorthogonality, proceeding under mild conditions without the need for a cytotoxic copper catalyst. DACN(Tos2,6-OH) is a cyclononyne-based linker, a class of strained alkynes known for their high reactivity and stability, making them excellent candidates for ADC development.

Principle of DACN(Tos2,6-OH) Based ADC Synthesis

The synthesis of an ADC using DACN(Tos2,6-OH) involves a two-step process. First, the monoclonal antibody is functionalized with an azide group. This can be achieved through various methods, including the modification of lysine residues or through site-specific engineering of the antibody to introduce an azide-bearing unnatural amino acid.

In the second step, the azide-modified antibody is reacted with a drug-linker construct containing the DACN(Tos2,6-OH) moiety. The inherent ring strain of the cyclononyne in DACN(Tos2,6-OH) drives the reaction with the azide on the antibody, forming a stable triazole linkage. This reaction is highly specific and occurs readily in aqueous buffers at physiological pH, preserving the integrity of the antibody.

Experimental Protocols

Materials

-

Azide-functionalized monoclonal antibody (mAb-N3)

-

DACN(Tos2,6-OH)-Payload conjugate

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Amicon Ultra centrifugal filters (or equivalent) for buffer exchange and concentration

-

Size-Exclusion Chromatography (SEC) column for purification

-

Hydrophobic Interaction Chromatography (HIC) column for analysis

-

LC-MS system for characterization